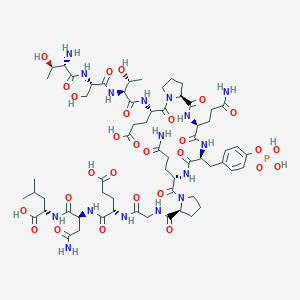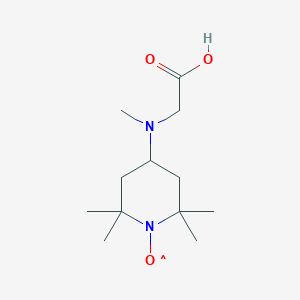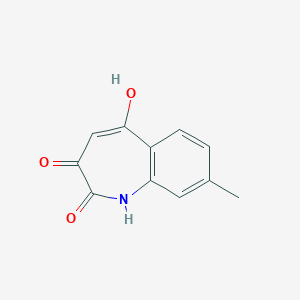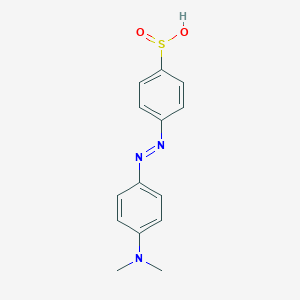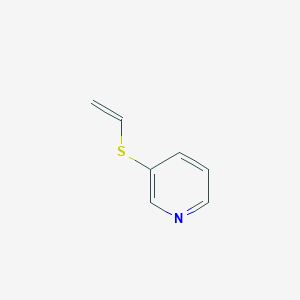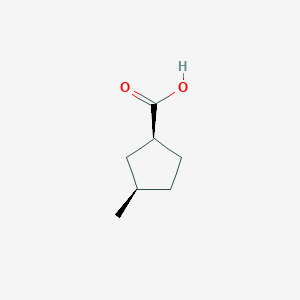
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid, also known as Leucic acid, is a branched chain amino acid that has been gaining attention in the scientific community for its potential benefits in muscle protein synthesis. Leucic acid is a metabolite of leucine, which is an essential amino acid that cannot be synthesized by the body and must be obtained through the diet. Leucine has been shown to stimulate muscle protein synthesis, but its effects are limited by its rapid conversion to other metabolites. Leucic acid, on the other hand, has a slower rate of conversion and may have a more sustained effect on muscle protein synthesis.
Wirkmechanismus
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid is thought to stimulate muscle protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a signaling pathway that regulates protein synthesis in cells. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid may also inhibit the activity of enzymes that break down muscle protein, such as the ubiquitin-proteasome pathway.
Biochemische Und Physiologische Effekte
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has been shown to increase muscle protein synthesis and improve muscle mass and strength. It may also have anti-catabolic effects, preventing the breakdown of muscle protein. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has also been shown to have anti-inflammatory effects, reducing inflammation in muscle tissue.
Vorteile Und Einschränkungen Für Laborexperimente
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has the advantage of being a metabolite of leucine, which is a well-studied amino acid. This allows for easier comparison between studies and a better understanding of its potential effects. However, (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid is a relatively new compound and more research is needed to fully understand its effects and potential limitations.
Zukünftige Richtungen
Future research on (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid could include studies on its potential benefits in preventing muscle wasting in various conditions, such as cancer cachexia and aging. It could also be studied for its potential effects on muscle recovery and injury prevention. Further research is also needed to understand the optimal dosages and potential side effects of (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid supplementation.
Synthesemethoden
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. One method involves the reaction of 3-methylcyclopentanone with cyanide to form a cyanohydrin intermediate, which is then hydrolyzed to form (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid. Another method involves the fermentation of leucine using a strain of bacteria that can convert leucine to (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has been studied for its potential benefits in muscle protein synthesis and muscle growth. A study conducted on rats showed that supplementation with (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid increased muscle protein synthesis and improved muscle mass. Another study on human subjects showed that (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid supplementation increased muscle protein synthesis and improved muscle strength. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has also been studied for its potential benefits in preventing muscle wasting in conditions such as cancer cachexia and aging.
Eigenschaften
CAS-Nummer |
152518-85-9 |
|---|---|
Produktname |
(1S,3R)-3-Methylcyclopentane-1-carboxylic acid |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(1S,3R)-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2/c1-5-2-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 |
InChI-Schlüssel |
LHJUMZACQNBHRC-RITPCOANSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](C1)C(=O)O |
SMILES |
CC1CCC(C1)C(=O)O |
Kanonische SMILES |
CC1CCC(C1)C(=O)O |
Synonyme |
Cyclopentanecarboxylic acid, 3-methyl-, (1S-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



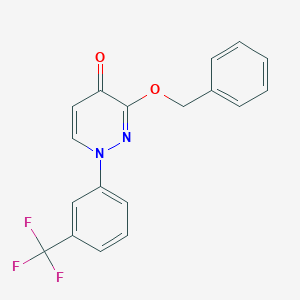
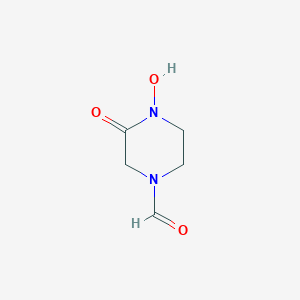
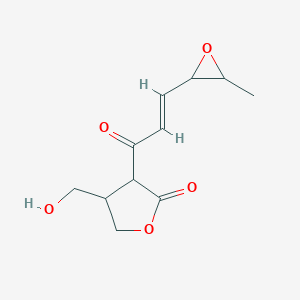
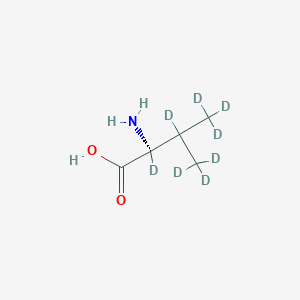
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)

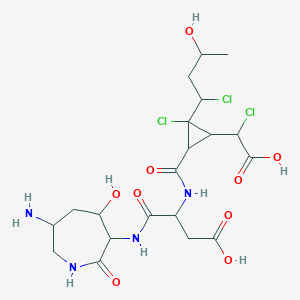
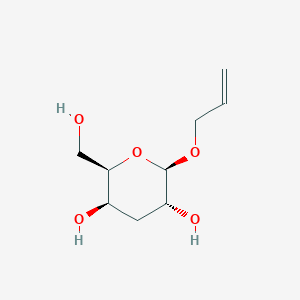
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
